molecular formula C16H11Cl2NO3S B2483320 5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate CAS No. 1206141-79-8

5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate

Cat. No. B2483320
CAS RN: 1206141-79-8
M. Wt: 368.23
InChI Key: ZQKKGBMJASDEAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-ammonio-5-chloro-4-methylbenzenesulfonate, used as an intermediate in the synthesis of azo pigments, demonstrates the role of sulfonates in pigment chemistry. The preparation involves crystallization techniques and confirms the zwitterionic tautomeric form of these molecules (Bekö, Bats, & Schmidt, 2012).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and DFT calculations of quinoline derivatives has been a common practice to understand the geometrical and electronic features of these compounds. For instance, DFT and TD-DFT/PCM calculations on certain quinoline derivatives have helped in understanding their structural parameters, spectroscopic characteristics, and NLO properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The reactivity of sulfonate compounds like 4-chloro-N-8-quinolinylbenzenesulfonamide in the extraction of metals such as copper(II) showcases their chemical properties and potential applications in metal extraction processes (Almela, Huebra, Elizalde, & Menoyo, 2004).

Physical Properties Analysis

Physical properties such as solubility, crystalline form, and thermal stability of sulfonate and quinoline derivatives can be significantly influenced by the nature of substituents and the method of synthesis, as indicated in studies focusing on their crystalline forms and thermal behaviors (Bekö, Czech, Neumann, & Schmidt, 2015).

Chemical Properties Analysis

The chemical properties of sulfonates and quinolines, including their reactivity, acidity, and potential for forming complexes with metals, are critical in their application in synthesis and material science. Electrochemical studies have provided insights into the behavior of sulfonamide compounds in solution and their interaction with metals, offering a foundation for understanding the chemical properties of similar compounds (Huebra & Elizalde, 2011).

Scientific Research Applications

Synthesis and Characterization

5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate serves as an intermediate in various synthetic processes. For example, it has been used in the synthesis of azo pigments, where its reaction in different solvents like quinoline and N,N'-dimethylacetamide (DMAc) leads to the formation of distinct compounds through de- and resulfonation reactions, showcasing its versatile reactivity and importance in organic synthesis (Bekö et al., 2013).

Optical Applications

In the field of optical materials, it has contributed to advancements in nonlinear optical ionic crystals. Quinolinium crystals with chloro and bromo substituents, for instance, have demonstrated enhanced macroscopic nonlinear responses, significant for THz generation applications. These crystals offer improved optical-to-THz conversion efficiency, underlining the potential of 5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate derivatives in developing advanced optical materials (Lee et al., 2018).

Fluorescence and Photonic Applications

Research has also explored its derivatives for fluorescence applications, particularly in the context of zinc ion detection. Fluorophores based on its structure exhibit a bathochromic shift upon interaction with Zn(II), indicating potential uses in biochemical sensing and imaging. The specific derivatives synthesized for this purpose demonstrate weak fluorescence in solution but form brightly fluorescent complexes with Zn(II), offering pathways to develop sensitive and selective probes for metal ions (Kimber et al., 2003).

Extraction and Analytical Chemistry

The compound has shown utility in analytical chemistry, particularly in the extraction of metals. Its efficacy in extracting copper(II) ions from aqueous solutions has been documented, illustrating its potential as a selective and efficient extractant for metal ions. This application is significant for environmental and analytical chemistry, where precise and efficient extraction methods are crucial (Almela et al., 2004).

Electrochemical Studies

Electrochemical studies have investigated the behavior of 4-chloro-N-8-quinolinylbenzenesulfonamide, a related compound, providing insights into its electrochemical properties and interactions. These studies offer a foundation for developing electrochemical sensors and devices based on such compounds, further expanding their applications in scientific research (Huebra & Elizalde, 2011).

Future Directions

While specific future directions for this compound are not available, 5-chloro-8-hydroxyquinoline, an antituberculosis agent, has been studied for its gelation behavior in aqueous alcohol solutions, which could be important for its usability in controlled release applications .

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c1-10-9-11(4-5-13(10)17)23(20,21)22-15-7-6-14(18)12-3-2-8-19-16(12)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKKGBMJASDEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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